

An In-depth Technical Guide to the Chemical Structure and Bonding of Diallyldiphenylsilane

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Compound of Interest

Compound Name: *Diallyldiphenylsilane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and characterization of **diallyldiphenylsilane**. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize organosilane compounds in their work.

Chemical Structure and Properties

Diallyldiphenylsilane, with the molecular formula C₁₈H₂₀Si, is an organosilicon compound featuring a central silicon atom covalently bonded to two phenyl groups and two allyl groups.^[1] The silicon atom is at the core of a tetrahedral geometry, which is a common arrangement for tetracoordinated silicon.^{[2][3]}

Table 1: General Properties of **Diallyldiphenylsilane**

| Property | Value |
|---------------------------------------|------------------------------------|
| Molecular Formula | C ₁₈ H ₂₀ Si |
| Molecular Weight | 264.44 g/mol |
| CAS Number | 10519-88-7 |
| IUPAC Name | Diphenyl-bis(prop-2-enyl)silane |
| Density | 0.996 g/mL at 25 °C |
| Boiling Point | 140-141 °C at 2 mmHg |
| Refractive Index (n _{20/D}) | 1.575 |

Source: PubChem CID 82695, ChemicalBook CB0415312[1][4]

The chemical structure of **diallyldiphenylsilane** can be visualized as follows:

Caption: 2D structure of **diallyldiphenylsilane**.

Bonding Characteristics

The bonding in **diallyldiphenylsilane** is characterized by the tetrahedral arrangement around the central silicon atom. The Si-C bonds are covalent and have lengths typical for organosilicon compounds. While specific crystallographic data for **diallyldiphenylsilane** is not readily available, data from related compounds such as diphenylsilane can provide good estimates for bond lengths and angles.

Table 2: Representative Bond Lengths and Angles

| Bond | Bond Length (Å) (Typical) | Angle | Angle (°) (Idealized) |
|---------------|------------------------------|------------------------|-----------------------|
| Si-C (phenyl) | 1.85 - 1.88 | C(phenyl)-Si-C(phenyl) | ~109.5 |
| Si-C (allyl) | 1.86 - 1.89 | C(allyl)-Si-C(allyl) | ~109.5 |
| C=C (allyl) | 1.33 - 1.35 | C(phenyl)-Si-C(allyl) | ~109.5 |
| C-C (allyl) | 1.50 - 1.52 | Si-C-C (allyl) | ~110 |
| C-C (phenyl) | 1.39 - 1.41 | C-C-C (phenyl) | 120 |

Note: These are typical values based on analogous organosilicon compounds and may vary slightly in **diallyldiphenylsilane**.

The phenyl groups are planar, with sp^2 hybridized carbons, while the allyl groups contain both sp^2 and sp^3 hybridized carbons. The silicon atom's orbitals are considered to be sp^3 hybridized, leading to the tetrahedral geometry.

Synthesis

A common and effective method for the synthesis of **diallyldiphenylsilane** is the Grignard reaction. This involves the reaction of dichlorodiphenylsilane with allylmagnesium bromide.



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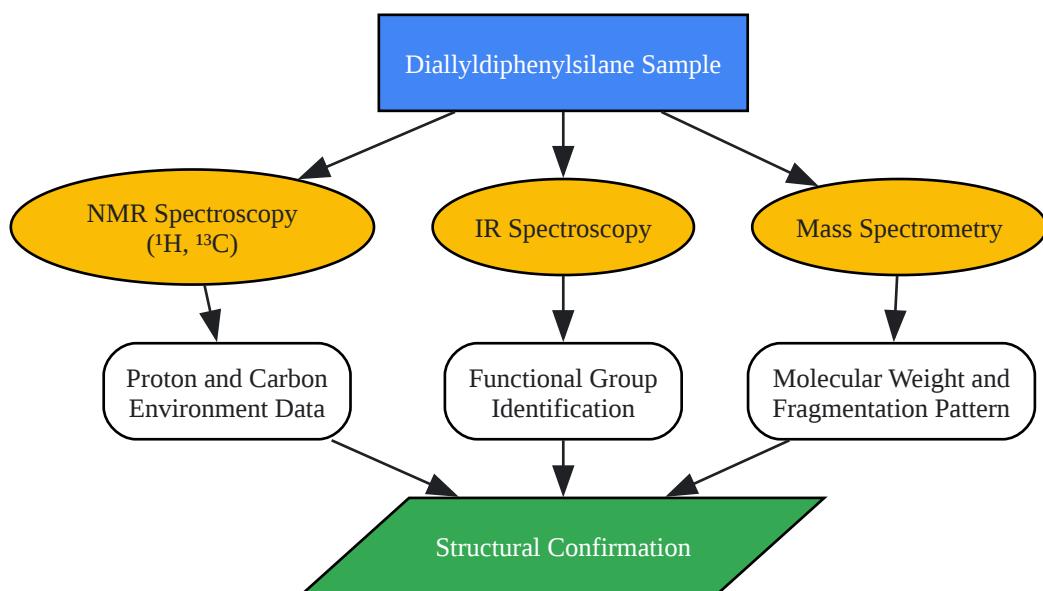
Caption: Synthesis workflow for **diallyldiphenylsilane**.

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

- Reaction with Dichlorodiphenylsilane: A solution of dichlorodiphenylsilane in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).[5][6][7] The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
- Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield pure **diallyldiphenylsilane**.

Spectroscopic Characterization

The structure of **diallyldiphenylsilane** is confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry.



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Caption: Spectroscopic characterization workflow.

Table 3: Predicted Spectroscopic Data for **Diallyldiphenylsilane**

| Technique | Expected Chemical Shifts / Absorption Bands / m/z |
|---------------------|---|
| ¹ H NMR | Phenyl protons: ~7.3-7.6 ppm (multiplet) =CH-: ~5.7-5.9 ppm (multiplet) Allyl =CH ₂ : ~4.9-5.1 ppm (multiplet) Allyl -CH ₂ -Si: ~1.9-2.1 ppm (doublet) |
| ¹³ C NMR | Phenyl carbons: ~128-135 ppm Allyl =CH-: ~134 ppm Allyl =CH ₂ : ~114 ppm Allyl -CH ₂ -Si: ~23 ppm |
| IR Spectroscopy | C-H (aromatic): ~3070-3050 cm ⁻¹ C-H (alkenyl): ~3080-3010 cm ⁻¹ C=C (alkenyl): ~1630 cm ⁻¹ C=C (aromatic): ~1590, 1480, 1430 cm ⁻¹ Si-Phenyl: ~1120 cm ⁻¹ |
| Mass Spectrometry | [M] ⁺ : 264.13 Major Fragments: [M-allyl] ⁺ (m/z 223), [M-phenyl] ⁺ (m/z 187), [Ph ₂ SiH] ⁺ (m/z 183) |

Note: NMR shifts are relative to TMS in CDCl₃. IR data is for liquid film. Mass spec data is for electron impact ionization.[8][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. A drop of the neat liquid sample is placed between two KBr plates to create a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10][11]

Conclusion

Diallyldiphenylsilane is a well-defined organosilicon compound with a tetrahedral silicon center. Its synthesis is straightforward via a Grignard reaction, and its structure can be unambiguously confirmed by standard spectroscopic methods. The data and protocols presented in this guide provide a solid foundation for researchers working with this and related organosilane compounds.

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